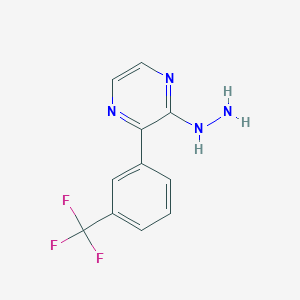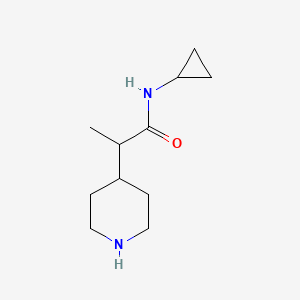
N-Cyclopropyl-2-(piperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(piperidin-4-yl)propanamide typically involves the reaction of cyclopropylamine with 4-piperidone, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted piperidine derivatives.
Applications De Recherche Scientifique
N-Cyclopropyl-2-(piperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for pain management and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(piperidin-4-yl)propanamide
- N-Cyclopropyl-2-(4-hydroxyimino)piperidin-1-yl)propanamide
- 4-Fluoroisobutylfentanyl
Uniqueness
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N-cyclopropyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-8(9-4-6-12-7-5-9)11(14)13-10-2-3-10/h8-10,12H,2-7H2,1H3,(H,13,14) |
Clé InChI |
VYAHCZVUCWIINB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCNCC1)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

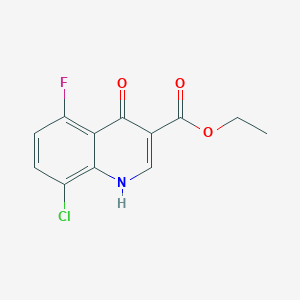

![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)
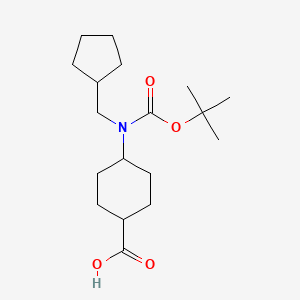
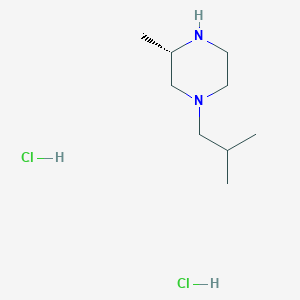
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

